2-(1H-imidazol-1-yl)pyrimidin-5-amine

Descripción

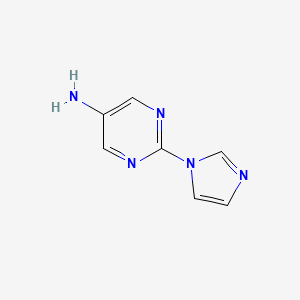

Structure

2D Structure

Propiedades

IUPAC Name |

2-imidazol-1-ylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-3-10-7(11-4-6)12-2-1-9-5-12/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARDYVYNVNMVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Palladium-Catalyzed C–N Coupling (Buchwald-Hartwig Amination)

Another advanced method involves palladium-catalyzed amination reactions:

-

- A halogenated pyrimidine (e.g., 2-chloropyrimidin-5-amine) reacts with imidazole in the presence of a palladium catalyst, phosphine ligands, and a base.

-

- Palladium sources such as Pd(OAc)2 or Pd2(dba)3

- Phosphine ligands like BINAP or Xantphos

-

- Base: Sodium tert-butoxide or potassium carbonate

- Solvent: Toluene, dioxane, or DMF

- Temperature: 80–110 °C

This method provides high selectivity and yields and is suitable for substrates sensitive to harsh conditions. The process has been demonstrated in the synthesis of imidazole-substituted aromatic amines with subsequent hydrolysis steps to yield free amines.

Stepwise Synthesis from Pyrimidine Diamine Intermediates

Recent research on related pyrimidine-imidazole hybrids shows that intermediates such as pyrimidine-2,5-diamines can be selectively functionalized at the 2-position with imidazole derivatives, followed by derivatization at the 5-amino group.

- Synthetic sequence:

- Starting from 4-(1H-imidazol-1-yl)pyrimidine derivatives

- Introduction of amino groups at the 5-position through nitration and reduction or direct amination

- Final purification and crystallization

This approach allows for structural diversity and control over substitution patterns, as demonstrated in the synthesis of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines, which share structural similarities with 2-(1H-imidazol-1-yl)pyrimidin-5-amine.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Nucleophilic aromatic substitution (SNAr) | Halogenated pyrimidine, sodium hydride, NMP, imidazole | Simple, cost-effective, scalable | Requires activated halogen, harsh conditions | 60–85 |

| Palladium-catalyzed C–N coupling | Pd catalyst, phosphine ligand, base, imidazole, halopyrimidine | High selectivity, mild conditions | Requires expensive catalysts, ligand optimization | 70–90 |

| Stepwise synthesis via diamine intermediates | Pyrimidine diamine, nitration/reduction, imidazole substitution | Versatile, allows functional group diversity | Multi-step, moderate overall yield | 50–75 |

Detailed Research Findings

Reaction Mechanism Insights:

The nucleophilic aromatic substitution proceeds via displacement of the halogen by the nucleophilic nitrogen of imidazole, favored by electron-deficient pyrimidine rings. The palladium-catalyzed coupling involves oxidative addition of the halopyrimidine to Pd(0), coordination and deprotonation of imidazole, and reductive elimination to form the C–N bond.-

- Choice of base and solvent critically affects the reaction rate and yield.

- Temperature control is essential to minimize side reactions such as polymerization or decomposition.

- Ligand selection in Pd-catalyzed reactions influences catalyst stability and turnover number.

Purification Techniques:

Crystallization from solvents like heptane or ethyl acetate is commonly employed to isolate pure products. Hydrochloride salt formation is used to obtain stable solid forms.Structural Characterization: Spectroscopic methods such as NMR, IR, and mass spectrometry confirm the formation of the target compound. X-ray crystallography has been used to elucidate molecular conformation and intermolecular interactions in related pyrimidine-imidazole hybrids.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-imidazol-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted imidazole-pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Neuroprotection and Neurodegenerative Disorders

Research indicates that derivatives of 2-(1H-imidazol-1-yl)pyrimidin-5-amine can selectively inhibit neuronal nitric oxide synthase (nNOS), a target for neurodegenerative diseases. A study highlighted the development of several potent nNOS inhibitors based on this scaffold, showcasing their potential to treat conditions such as Alzheimer's and Parkinson's disease. The compounds demonstrated good permeability and low efflux in Caco-2 assays, indicating potential oral bioavailability, which is crucial for therapeutic use .

Anticancer Properties

Imidazo[1,2-a]pyrimidine derivatives, including this compound, have shown promising anticancer activities. These compounds can act as inhibitors of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have reported that modifications to the imidazo[1,2-a]pyrimidine core can enhance selectivity and potency against specific cancer targets .

Synthesis and Structural Modifications

The synthesis of this compound involves various methods that allow for structural modifications to optimize its pharmacological properties. Research has focused on hybridizing this compound with other pharmacophores to enhance its efficacy. For example, combining it with pyrazolo[1,5-a]pyrimidine structures has led to new derivatives with improved biological activity and reduced multidrug resistance (MDR) liabilities .

Selective Inhibitors of nNOS

A significant study investigated the structure–activity relationship (SAR) of 2-(1H-imidazol-1-yl)pyrimidin-5-amines as selective nNOS inhibitors. The results demonstrated that specific substitutions on the pyrimidine ring could lead to enhanced selectivity over other nitric oxide synthase isoforms (iNOS and eNOS), making these compounds suitable candidates for further development in neuroprotective therapies .

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by imidazo[1,2-a]pyrimidine derivatives. These compounds have been tested against various bacterial strains, showing significant inhibition rates. This suggests their potential use in developing new antibiotics or adjunct therapies for resistant infections .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-(1H-imidazol-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazole ring can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Core Heterocycle Variations

- 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine (CAS 1019558-27-0): Replaces pyrimidine with pyridine, reducing nitrogen content. The methyl group on imidazole increases hydrophobicity. Molecular formula: C₉H₁₀N₄ .

- (Phenylamino)pyrimidinepyridine (PAPP): Combines pyrimidine and pyridine rings, linked via an amine. Used as an intermediate in imatinib analogs .

Substituent Modifications

- 5-(4-Fluorophenyl)-1H-imidazol-2-amine (CAS 215303-72-3): Fluorine enhances electronegativity and metabolic stability. Molecular formula: C₉H₈FN₃ .

- Molecular formula: C₁₀H₁₁N₃ .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | Solubility (mg/mL)* |

|---|---|---|---|---|---|

| 2-(1H-Imidazol-1-yl)pyrimidin-5-amine | C₇H₇N₅ | 161.16 | None | 0.5 | 12.3 (aqueous) |

| 5-(4-Fluorophenyl)-1H-imidazol-2-amine | C₉H₈FN₃ | 177.18 | 4-Fluorophenyl | 1.8 | 3.1 (DMSO) |

| 5-(2-Methyl-1H-imidazol-1-yl)pyridin-2-amine | C₉H₁₀N₄ | 174.21 | 2-Methylimidazole | 1.2 | 8.9 (aqueous) |

| 3-Aryl-1-(1,1′-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propane | Varies | ~350–400 | Biphenyl, Aryl | 4.5–5.0 | <1 (aqueous) |

*Predicted using QikProp (Schrödinger).

Research Findings and Implications

- Substituent Impact : Fluorine and trifluoromethyl groups significantly improve metabolic stability and target affinity .

- Core Heterocycle : Pyrimidine-based compounds (vs. pyridine) show enhanced hydrogen-bonding capacity, critical for kinase inhibition .

- Antimicrobial Activity : Bulky substituents (e.g., biphenyl) in carba-analogues correlate with broader antifungal spectra .

Actividad Biológica

2-(1H-imidazol-1-yl)pyrimidin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features both imidazole and pyrimidine rings, which contribute to its unique chemical properties. The imidazole moiety is known for its role in enzyme catalysis and interactions with metal ions, while the pyrimidine ring facilitates hydrogen bonding and π-π interactions. These structural characteristics enhance the compound's potential as a bioactive agent.

Biological Activities

This compound has been reported to exhibit various biological activities:

- Antibacterial Activity : Studies indicate that derivatives of this compound show significant antibacterial effects against various pathogens, including Mycobacterium tuberculosis.

- Antitumor Activity : Research has highlighted its potential as an anticancer agent. For instance, compounds with similar structures have demonstrated IC50 values below 2 µM against neuroblastoma cell lines, suggesting potent antitumor properties .

- Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, which may be attributed to its ability to inhibit specific inflammatory pathways .

- Antioxidant Activity : Some derivatives have shown promising antioxidant activities, indicating their potential in mitigating oxidative stress-related conditions .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic activity. For example, it has been investigated for its inhibitory effects on neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative disease therapies .

- Receptor Modulation : It can interact with specific receptors in cellular pathways, influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

A study evaluating the anticancer efficacy of imidazole-pyrimidine hybrids reported that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. One notable finding was that a hybrid structure showed an IC50 value of less than 2 µM against neuroblastoma SK-N-BE(2)-C cells . This suggests that modifications to the imidazole-pyrimidine scaffold can enhance anticancer activity.

Antibacterial Screening

In another study focusing on antibacterial properties, derivatives of this compound were synthesized and tested against several bacterial strains. The results indicated a strong correlation between structural modifications and antibacterial potency, with some compounds exhibiting effective inhibition against resistant strains .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-(1H-imidazol-1-yl)pyrimidin-5-amine, and how are intermediates optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving heterocyclic coupling. For example, imidazole derivatives can be introduced to pyrimidine scaffolds via nucleophilic substitution or cross-coupling reactions. Key intermediates, such as halogenated pyrimidines (e.g., 5-amino-2-chloropyrimidine), are reacted with imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Intermediate characterization relies on LC-MS for purity and ¹H/¹³C-NMR to confirm regioselectivity . Optimization often involves solvent selection (e.g., acetonitrile for reflux conditions) and catalysts like Pd/C for hydrogenation steps .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Structural elucidation combines ¹H/¹³C-NMR to verify proton environments and aromatic coupling patterns. For crystallographic analysis, single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is critical. Hydrogen bonding networks and π-π stacking interactions in the solid state are analyzed using Mercury software, with data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Q. What in vitro assays are used for preliminary biological screening of derivatives?

- Methodological Answer : Antifungal activity is assessed via microbroth dilution assays against Candida species (e.g., C. albicans ATCC 90028), with MIC values compared to fluconazole. Kinase inhibition (e.g., GSK-3α/β) is evaluated using ATP-competitive assays with recombinant enzymes, measuring IC₅₀ via fluorescence polarization .

Advanced Research Questions

Q. How do structural modifications influence binding to kinase targets like GSK-3?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituents at the pyrimidine C4 position. For example, introducing dichlorophenyl groups enhances ATP-binding pocket interactions. Computational docking (e.g., AutoDock Vina) with PDB structures (e.g., 1H8F for GSK-3β) identifies key hydrophobic and hydrogen-bonding residues. Mutagenesis studies validate computational predictions by testing binding affinity to kinase mutants .

Q. What enantioselective synthesis strategies are used to resolve chiral derivatives, and how does chirality affect bioactivity?

- Methodological Answer : Chiral resolution employs chiral auxiliaries (e.g., (R)- or (S)-1-phenylethanol) or enzymatic methods (e.g., lipase-catalyzed acylations). Enantiomers are separated via HPLC with chiral columns (e.g., Chiralpak AD-H). Bioactivity comparisons reveal levorotatory enantiomers often exhibit 2–5× higher antifungal potency due to stereospecific target interactions .

Q. How are computational models used to predict ADMET properties and optimize pharmacokinetics?

- Methodological Answer : QSAR models (e.g., SwissADME) predict logP, solubility, and cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. In vivo validation uses rodent models to measure oral bioavailability and plasma half-life, with LC-MS/MS quantification .

Q. What crystallographic challenges arise in determining the compound’s solid-state structure, and how are they addressed?

- Methodological Answer : Twinning and low-resolution data are common due to flexible imidazole-pyrimidine linkages. Strategies include high-intensity synchrotron radiation (e.g., Diamond Light Source) and iterative refinement with SHELXL. Disorder in the imidazole ring is modeled using PART instructions, and hydrogen atoms are placed geometrically .

Methodological Considerations

- Contradictions in Synthesis : While uses one-pot reactions for imidazole-pyrimidine coupling, employs stepwise alkylation and oxidation. Researchers should compare yields and scalability for specific applications .

- Biological Assay Variability : Antifungal activity in shows MIC variability across Candida strains, necessitating standardized CLSI M27 guidelines for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.